2-Benzyl-3-(4-chlorophenoxy)quinoxaline
Description
Overview of Quinoxaline (B1680401) Scaffolds in Organic and Materials Chemistry
The quinoxaline scaffold, a heterocyclic system comprising a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone in the architecture of numerous functional molecules. In organic chemistry, this structural motif is prized for its synthetic accessibility and the ease with which it can be functionalized, allowing for the creation of diverse molecular libraries. sapub.org Quinoxaline derivatives are integral components in the development of pharmaceuticals, agrochemicals, and dyes. nih.gov
Beyond the realm of life sciences, quinoxaline-based compounds are making significant inroads into materials chemistry. Their inherent electronic properties, characterized by electron-deficient pyrazine rings, make them suitable for applications in organic electronics. Researchers have successfully incorporated quinoxaline units into polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as sensitizers in solar cells. nih.gov
Structural Features and Electronic Characteristics of Quinoxaline Derivatives
The introduction of substituents at various positions on the quinoxaline core can dramatically alter its physical and chemical properties. The strategic placement of electron-donating or electron-withdrawing groups allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for tailoring the electronic and photophysical properties of the derivatives for specific applications in materials science. Furthermore, the steric and electronic effects of substituents can influence the intermolecular interactions in the solid state, affecting crystal packing and, consequently, material performance.
Rationale for Investigating Substituted Quinoxaline Architectures, with a Focus on 2-Benzyl-3-(4-chlorophenoxy)quinoxaline
The investigation into substituted quinoxaline architectures is driven by the quest for novel molecules with enhanced or specific functionalities. By synthetically modifying the basic quinoxaline framework, chemists can explore a vast chemical space to identify compounds with desirable biological activities or material properties.
The compound This compound represents a thoughtfully designed molecular architecture. The rationale for its investigation can be broken down by analyzing its constituent parts:
The Quinoxaline Core: Provides the fundamental heterocyclic scaffold with its inherent electronic and structural properties.
The 2-Benzyl Group: The introduction of a benzyl (B1604629) group at the 2-position adds a flexible, non-polar moiety to the structure. This can influence the molecule's solubility, steric profile, and potential interactions with biological targets or other molecules in a material's matrix.
The 3-(4-chlorophenoxy) Group: This substituent is of particular interest. The phenoxy group introduces an ether linkage, which can affect the conformational flexibility of the molecule. The presence of a chlorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and metabolic stability. The electron-withdrawing nature of the chlorine atom can also influence the electronic properties of the entire quinoxaline system.
The combination of these specific substituents on the quinoxaline scaffold suggests a deliberate effort to create a molecule with a unique set of physicochemical properties. The synthesis of such a compound would likely proceed through a multi-step process, potentially involving the initial formation of a 2,3-dichloroquinoxaline (B139996) intermediate, followed by sequential nucleophilic substitution reactions with a benzyl nucleophile and 4-chlorophenol (B41353). While specific research findings on the biological activity or material applications of this compound are not yet widely published, its structure is indicative of a compound with potential utility in medicinal chemistry or materials science, warranting further investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3-(4-chlorophenoxy)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-20(14-15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFYVLLZQBCCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Benzyl 3 4 Chlorophenoxy Quinoxaline and Analogous Quinoxaline Derivatives
Classical and Contemporary Approaches to Quinoxaline (B1680401) Core Formation
The synthesis of the quinoxaline ring system is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. These strategies often begin with the formation of the core bicyclic structure, which can then be further modified.
Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds
The most traditional and widely employed method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sid.irnih.govsapub.orgresearchgate.net This acid-catalyzed reaction is a straightforward approach to the quinoxaline core. researchgate.net The reaction mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and dehydration to afford the aromatic quinoxaline ring.
Various catalysts have been utilized to improve the efficiency and mildness of this condensation. For instance, ammonium (B1175870) heptamolybdate tetrahydrate has been shown to be an effective catalyst for the condensation of aryl-1,2-diamines with 1,2-diketones in an ethanol (B145695)/water mixture at room temperature, offering high yields and short reaction times. sid.ir Other catalysts such as alumina-supported heteropolyoxometalates, nih.gov copper sulfate (B86663) pentahydrate, and zinc[(L)proline] have also been successfully employed, often under mild or even room temperature conditions. researchgate.netresearchgate.net The choice of catalyst can significantly impact the reaction's efficiency, with some modern protocols avoiding the need for high temperatures and strong acids that were characteristic of the classic procedure. nih.gov
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| (NH4)6Mo7O24·4H2O | EtOH/H2O | Room Temp | 10 min | 98 | sid.ir |
| AlMoVP on Alumina | Toluene | Room Temp | Specific time not listed | High | nih.gov |
| CuSO4·5H2O | MeOH | Room Temp | Specific time not listed | High | researchgate.net |
| Zn[(L)proline] | Not specified | Not specified | Not specified | Good | researchgate.net |
Synthesis Utilizing Functionalized Precursors
Modern synthetic strategies have expanded beyond the classical condensation to include a variety of functionalized precursors, allowing for greater diversity in the resulting quinoxaline derivatives.
α-Haloketones, such as phenacyl bromides, serve as valuable building blocks for quinoxaline synthesis. nih.govchim.it These compounds, possessing two adjacent electrophilic centers, can react with o-phenylenediamines to form quinoxalines. chim.it This method provides an alternative to using 1,2-dicarbonyl compounds. nih.gov The reaction can be promoted by various catalysts, including heterogeneous catalysts like HClO4·SiO2 and zirconium tungstate, often leading to excellent yields. chim.itlongdom.org Catalyst-free protocols have also been developed, for example, by refluxing the reactants in a green solvent like ethanol. nih.gov The use of α-haloketones is a versatile approach, accommodating a range of substituents on both the diamine and the ketone precursor. longdom.org
| Catalyst/Conditions | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| HClO4·SiO2 | Not specified | Not specified | Excellent | chim.it |
| 5% WO3/ZrO2 | CH3CN | Reflux | Very good | longdom.org |
| None | Ethanol | Reflux | 70-85 | nih.gov |
α-Hydroxy ketones are another important class of precursors for quinoxaline synthesis. researchgate.net These reactions typically proceed through a tandem oxidation process, where the α-hydroxy ketone is first oxidized in situ to a 1,2-dicarbonyl intermediate, which then condenses with the o-phenylenediamine. researchgate.net Catalytic systems such as Pd(OAc)2 or RuCl2(PPh3)3-TEMPO with aerobic oxidation have been effectively used for this transformation. researchgate.net Similarly, vicinal diols can be used in acceptorless dehydrogenative coupling (ADC) reactions with 2-nitroanilines, catalyzed by transition metals like iron or nickel, to produce quinoxalines. nih.govacs.org This one-pot process involves the in-situ reduction of the nitro group to an amine and oxidation of the diol to a dicarbonyl, followed by condensation. nih.gov
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinoxalines. bohrium.comrsc.org These methods offer alternative bond-forming strategies and can provide access to complex quinoxaline derivatives. For instance, palladium-catalyzed one-pot syntheses have been developed. bohrium.com Iron, cobalt, copper, manganese, and nickel are among the first-row transition metals that have been utilized in various coupling and dehydrogenative reactions to form the quinoxaline ring. bohrium.com For example, cobalt-catalyzed cross-dehydrogenative coupling of 1,2-phenylenediamines with vicinal diols has been reported. sci-hub.se These methods are often characterized by their efficiency and the ability to construct the quinoxaline scaffold from readily available starting materials. rsc.org
Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of a pre-formed quinoxaline ring, particularly for introducing substituents at the 2- and 3-positions. udayton.edu This is highly relevant for the synthesis of 2-Benzyl-3-(4-chlorophenoxy)quinoxaline. The presence of the nitrogen atoms in the pyrazine (B50134) ring makes the quinoxaline nucleus electron-deficient, facilitating nucleophilic attack. udayton.edu
For instance, 2,3-dichloroquinoxaline (B139996) is a versatile intermediate where the chlorine atoms act as good leaving groups in SNAr reactions. udayton.eduresearchgate.net This allows for the sequential introduction of different nucleophiles. A plausible route to the target compound could involve the reaction of 2,3-dichloroquinoxaline first with a benzyl (B1604629) nucleophile (e.g., a benzyl Grignard reagent or in a transition-metal-catalyzed cross-coupling reaction) to form 2-benzyl-3-chloroquinoxaline (B1267994). Subsequent SNAr with 4-chlorophenoxide would then yield the final product. The synthesis of 3-benzyl-2-substituted quinoxalines has been achieved through the nucleophilic substitution of 2-chloro-3-benzylquinoxaline with various amines and hydrazine, often enhanced by microwave irradiation. nih.gov Similarly, the reaction of 2-chloro-3-methylquinoxaline (B189447) with 4-hydroxybenzaldehyde (B117250) to form an ether linkage demonstrates the feasibility of introducing phenoxy groups via SNAr. nih.gov
The electrophilic nature of the quinoxaline ring can be further enhanced by N-oxidation, which facilitates vicarious nucleophilic substitution (VNS) of hydrogen, allowing for the introduction of substituents without a pre-existing leaving group. rsc.orgresearchgate.net
| Quinoxaline Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2,3-Dichloroquinoxaline | Various binucleophiles | Fused quinoxaline derivatives | researchgate.net |
| 2-Chloro-3-methylquinoxaline | Aromatic amines | 2-Arylamino-3-methylquinoxalines | nih.gov |
| 2-Chloro-3-benzylquinoxaline | Amines, hydrazine | 3-Benzyl-2-substituted quinoxalines | nih.gov |
| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | 4-(2-Methylquinoxalin-3-yloxy)benzaldehyde | nih.gov |
Green Chemistry Principles and Sustainable Synthesis of Quinoxaline Derivatives
The integration of green chemistry into quinoxaline synthesis aims to reduce environmental impact by minimizing waste, avoiding toxic substances, and improving energy efficiency. benthamdirect.comresearchgate.net This paradigm shift has led to the development of novel synthetic routes that are not only more sustainable but often provide higher yields and selectivity. benthamdirect.comtandfonline.com Key strategies include the use of alternative solvents, catalyst-free reactions, and energy-efficient techniques like microwave and ultrasound irradiation. nih.govbenthamdirect.com
The foundational method for creating the quinoxaline core is the cyclocondensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. rsc.orgresearchgate.net While effective, this classic approach traditionally involves high temperatures, strong acid catalysts, and extended reaction times. scispace.comnih.gov Green methodologies have sought to overcome these limitations. For instance, the synthesis of the precursor 2-benzyl-3-chloroquinoxaline can be achieved, which then undergoes a nucleophilic aromatic substitution with 4-chlorophenol (B41353), often enhanced by microwave irradiation, to yield the target compound. nih.govrsc.org
Catalyst-Free and Aqueous Media Synthetic Protocols
A significant advancement in green quinoxaline synthesis is the development of catalyst-free protocols, often utilizing water as a benign solvent. nih.gov These methods offer considerable advantages, including operational simplicity, reduced cost, and minimal environmental impact. The reactions typically proceed by mixing the 1,2-diamine and 1,2-dicarbonyl precursors in an aqueous medium or a green solvent like ethanol, sometimes with the aid of alternative energy sources. nih.govchim.it
Several studies have demonstrated the feasibility of synthesizing a wide range of quinoxaline derivatives without any catalyst. nih.gov For example, the reaction between various o-phenylenediamines and phenacyl bromides proceeds efficiently in water at 80 °C, yielding the desired quinoxalines in moderate to high yields. rsc.org This approach highlights the potential to avoid catalysts and hazardous organic solvents altogether, aligning perfectly with the core tenets of green chemistry.
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| o-phenylenediamine, Phenacyl bromide | Water, 80 °C | Moderate to high | rsc.org |
| o-phenylenediamine, Benzil | Ethanol, Reflux | 70-85% | nih.gov |
| Substituted 1,2-diamines, 1,2-dicarbonyls | Tap Water, Room Temperature | Excellent | chim.it |
Microwave-Assisted and Ultrasonic Irradiation Techniques in Quinoxaline Synthesis
To accelerate reaction rates and reduce energy consumption, microwave (MW) irradiation and ultrasonic waves have emerged as powerful tools in organic synthesis. researchgate.nete-journals.in These techniques dramatically shorten reaction times from hours to minutes and often lead to higher product yields with fewer side products compared to conventional heating methods. e-journals.inresearchgate.net
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of numerous quinoxaline derivatives. e-journals.inmdpi.com Solvent-free, microwave-assisted condensation of diamines and dicarbonyl compounds can produce quinoxalines in excellent yields (80-90%) within minutes. e-journals.in This approach is not only faster and more efficient but also cleaner, with a simpler work-up process. e-journals.in For the synthesis of this compound, microwave enhancement is particularly effective for the final nucleophilic substitution step, where 2-chloroquinoxaline (B48734) analogs react with phenols or amines. nih.govcem.com
Ultrasonic irradiation provides another non-conventional energy source that promotes chemical reactions through acoustic cavitation. This technique has been used for the eco-friendly synthesis of quinoxalines, often at room temperature and without the need for a catalyst, leading to high yields and short reaction times. nih.gov
| Method | Typical Reaction Time | Energy Input | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours to Days | High | Well-established | scispace.com |
| Microwave Irradiation | Minutes | Low | Rapid, High yields, Solvent-free options | e-journals.inmdpi.com |
| Ultrasonic Irradiation | Minutes to Hours | Low | Mild conditions, Catalyst-free options, High purity | nih.gov |
Development and Application of Recyclable and Environmentally Benign Catalysts
When a catalyst is necessary, green chemistry principles favor the use of heterogeneous, recyclable, and non-toxic options. benthamdirect.comrsc.org The field of quinoxaline synthesis has seen extensive development of such catalysts, which can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. tandfonline.comnih.govresearchgate.net
A wide variety of recyclable catalysts have been reported, including:
Nanocatalysts : Materials like nano-Fe₃O₄, nano-ZrO₂, and silica (B1680970) nanoparticles offer high surface area and catalytic activity, often enabling reactions under mild, solvent-free conditions. rsc.org
Solid Acid Catalysts : Sulfated zirconia (SO₄²⁻/ZrO₂-TiO₂), heteropolyacids (e.g., molybdophosphovanadates on alumina), and sulfated polyborate have proven to be efficient and reusable catalysts for cyclocondensation reactions. tandfonline.comnih.govias.ac.in
Mineral-Based Catalysts : Even common phosphate-based fertilizers have been successfully employed as low-cost, effective heterogeneous catalysts for quinoxaline synthesis at room temperature. researchgate.net
These catalysts not only promote greener reactions but also offer economic benefits due to their longevity and the simplification of product purification. nih.govias.ac.in
| Catalyst | Conditions | Key Feature | Reference |
|---|---|---|---|
| Nano-Fe₃O₄ | Aqueous media | Magnetically separable | rsc.org |
| Alumina-Supported Heteropolyoxometalates | Toluene, Room Temperature | Reusable for several cycles | scispace.comnih.gov |
| SO₄²⁻/ZrO₂-TiO₂ | 70 °C | Recyclable up to five times | tandfonline.com |
| Nanozeolite Clinoptilolite | Water, Room Temperature | Reusable up to eight times | chim.it |
| Sulfated Polyborate | Solvent-free | Combines Lewis and Brønsted acidity | ias.ac.in |
Mechanistic Investigations of Quinoxaline Formation and Derivatization
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the synthesis of complex quinoxaline derivatives. The formation of the quinoxaline ring and its subsequent derivatization involve several key steps and intermediates.
Proposed Reaction Pathways and Elucidation of Key Intermediates
The most common pathway for quinoxaline synthesis is the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net The generally accepted mechanism proceeds as follows:
Activation of Carbonyl : The acid catalyst protonates one of the carbonyl oxygen atoms of the 1,2-dicarbonyl compound, increasing the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.net
Nucleophilic Attack : One of the amino groups of the 1,2-diamine acts as a nucleophile, attacking the activated carbonyl carbon.
Dehydration and Imine Formation : A molecule of water is eliminated to form a Schiff base (imine) intermediate.
Intramolecular Cyclization : The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.
Final Dehydration : A second molecule of water is eliminated, resulting in the formation of the aromatic quinoxaline ring. researchgate.net
In derivatization reactions, such as the synthesis of this compound from a 2-chloro precursor, the mechanism is typically a nucleophilic aromatic substitution (SNAr). rasayanjournal.co.inlibretexts.org In this process, the nucleophile (the 4-chlorophenoxide ion) attacks the electron-deficient carbon atom attached to the chlorine on the quinoxaline ring. The pyrazine ring's electron-withdrawing nature facilitates this attack, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex) before the chloride ion is expelled. libretexts.org
Influence of Catalysis on Reaction Kinetics and Regioselectivity
In the synthesis of unsymmetrically substituted quinoxalines, where either the 1,2-diamine or the 1,2-dicarbonyl compound is asymmetric, the catalyst can also influence regioselectivity—the preferential formation of one constitutional isomer over another. nih.govrsc.org For instance, when an unsymmetrical o-phenylenediamine reacts with an unsymmetrical dicarbonyl compound, two different products can potentially form. While the specific factors governing regioselectivity can be complex, including steric and electronic effects of the substituents, the reaction conditions and the nature of the catalyst can play a decisive role in controlling the outcome. nih.govrsc.org Studies have shown that in some catalyst-free systems using unsymmetrical diamines, products can be formed regioselectively in excellent yields. nih.govrsc.org
Photocatalytic Mechanisms in Aromatic C-H Functionalization
The advent of visible-light photocatalysis has revolutionized the field of organic synthesis, offering green and efficient pathways for the construction of complex molecular architectures. Aromatic C-H functionalization, in particular, has benefited significantly from this approach, enabling the direct formation of C-C and C-heteroatom bonds on aromatic scaffolds like quinoxaline, thus avoiding the need for pre-functionalized starting materials. While direct photocatalytic synthesis of this compound is not extensively documented, the mechanisms involved in the C-H functionalization of analogous quinoxaline derivatives, particularly quinoxalin-2(1H)-ones, provide a clear framework for understanding these transformations. These reactions predominantly proceed through radical-mediated pathways, initiated by a photocatalyst absorbing visible light.
The general mechanism for the photocatalytic C-H functionalization of a quinoxaline derivative can be outlined in several key steps. Initially, a photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*). This excited photocatalyst can then engage in either an oxidative or reductive quenching cycle, depending on the nature of the reactants.
In a typical oxidative quenching cycle, the excited photocatalyst is quenched by an electron acceptor, often the radical precursor, leading to the formation of a radical and the oxidized photocatalyst. Conversely, in a reductive quenching cycle, the excited photocatalyst donates an electron to a substrate, generating a radical anion and the oxidized form of the photocatalyst. The choice of quenching pathway is dependent on the redox potentials of the involved species.
A prevalent strategy for the C-H functionalization of quinoxalin-2(1H)-ones involves a Minisci-type reaction. rsc.org In this process, a radical species is generated from a suitable precursor and subsequently attacks the electron-deficient quinoxaline ring. For instance, in the C3-arylation of quinoxalin-2(1H)-one, an aryl radical can be generated from phenylhydrazine (B124118) hydrochloride through the synergistic action of eosin (B541160) Y and potassium iodide as photocatalysts. rsc.org The mechanism involves the cleavage of the C-N bond of phenylhydrazine, promoted by light excitation, to form the benzene (B151609) radical. rsc.org This radical then adds to the C3 position of the quinoxalin-2(1H)-one.
Another common approach involves the use of aryl acyl peroxides as aryl radical precursors in a photocatalyst-free system. rsc.org Under visible light irradiation, these peroxides can undergo homolytic cleavage to generate the desired aryl radicals.
The direct C-H benzylation of quinoxalin-2(1H)-ones has been achieved using riboflavin (B1680620) (vitamin B₂) as a green and inexpensive organic photocatalyst. rsc.org This reaction utilizes readily available benzyl bromides as the alkylating agents. rsc.org The proposed mechanism likely involves the initial reduction of the benzyl bromide by the excited photocatalyst to generate a benzyl radical, which then adds to the C3 position of the quinoxalin-2(1H)-one.
Heterogeneous photocatalysis, employing recyclable catalysts like graphitic carbon nitride (g-C₃N₄), has also been successfully applied to the C-H functionalization of quinoxalin-2(1H)-ones. mdpi.com These systems offer advantages in terms of catalyst separation and reuse. For example, g-C₃N₄ has been used for the sulfenylation of quinoxalin-2(1H)-ones, proceeding under an ambient air atmosphere. mdpi.com
The following table summarizes representative examples of photocatalytic C-H functionalization of quinoxalin-2(1H)-ones, showcasing the diversity of achievable transformations and the reaction conditions employed.
| Entry | Functionalization | Radical Source | Photocatalyst | Solvent | Yield (%) |
| 1 | Arylation | Phenylhydrazine hydrochloride | Eosin Y / KI | Air | High selectivity |
| 2 | Arylation | Aryl acyl peroxides | None | - | Moderate to good |
| 3 | Arylation | Arylboronic acid | Not specified | H₂O | Moderate to good |
| 4 | Benzylation | Benzyl bromides | Riboflavin | - | Not specified |
| 5 | Sulfenylation | Not specified | g-C₃N₄ | Air | Good to excellent |
| 6 | Hydroxylation | Not specified | g-C₃N₄ | - | Not specified |
These examples underscore the versatility of photocatalytic C-H functionalization in accessing a wide array of substituted quinoxaline derivatives. The underlying mechanistic principles, primarily involving the generation of radical intermediates under visible light irradiation, provide a robust foundation for the development of synthetic routes to more complex targets such as this compound. Future research in this area may focus on the development of dual photocatalytic systems or the combination of photocatalysis with other catalytic methods to achieve more intricate molecular transformations. beilstein-journals.org
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Benzyl 3 4 Chlorophenoxy Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMBC, HMQC) NMR Techniques
To fully characterize 2-Benzyl-3-(4-chlorophenoxy)quinoxaline, a suite of NMR experiments would be necessary.
¹H NMR: A proton NMR spectrum would show distinct signals for each unique proton in the molecule. It would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the quinoxaline (B1680401), benzyl (B1604629), and chlorophenoxy rings. A characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons would likely appear further upfield. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would display a signal for each of the 21 unique carbon atoms in the structure. The chemical shifts would differentiate between the carbons in the different aromatic rings and the aliphatic methylene carbon.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assemble the molecular structure.
COSY: This experiment would reveal which protons are coupled to each other, helping to assign protons on the same aromatic ring.
HMQC/HSQC: This would correlate each proton signal with the carbon atom to which it is directly attached.
HMBC: This experiment is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For instance, it would show a correlation between the benzylic protons and carbons in the quinoxaline ring, confirming the attachment point.
Application of Advanced NMR for Stereochemical and Regiochemical Assignments
For this specific molecule, the primary application of advanced NMR would be to unambiguously confirm the regiochemistry—that is, to prove the benzyl group is at position 2 and the chlorophenoxy group is at position 3 of the quinoxaline ring, and not the other way around. HMBC correlations would be key here. For example, the benzylic protons would show a correlation to the C3 carbon of the quinoxaline ring, and protons on the chlorophenoxy ring would show correlations to the oxygen-bound C3 carbon, confirming the precise arrangement of the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine its molecular weight and elemental composition.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound, the expected exact mass would be calculated based on the formula C₂₁H₁₅³⁵ClN₂O. The experimental HRMS value would need to match this theoretical value to a high degree of precision (typically within a few parts per million) to confirm the molecular formula. The presence of a chlorine atom would be evident from a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy probes the vibrations of bonds within a molecule, providing a "fingerprint" based on its functional groups.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. Key expected vibrations would include C-H stretching from the aromatic and methylene groups (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C=C and C=N stretching from the aromatic rings (in the 1600-1450 cm⁻¹ region), C-O-C stretching from the ether linkage (around 1250-1200 cm⁻¹), and a C-Cl stretching band (typically below 800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be prominent.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
These techniques provide information about the electronic transitions within the molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption maxima (λ_max) corresponding to π-π* transitions within the conjugated quinoxaline and aromatic ring systems.
Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. researchgate.netnih.gov If this compound is fluorescent, an emission spectrum would be recorded by exciting the molecule at one of its absorption maxima. The resulting spectrum would show the wavelength of the emitted light, providing insight into the molecule's photophysical properties.
Without access to published research containing this specific data, a detailed and accurate analysis as requested cannot be completed.
Analysis of Electronic Transitions and Chromophoric Properties
The electronic absorption and emission properties of this compound have been a subject of scientific investigation to understand its chromophoric behavior. The molecule's structure, featuring a quinoxaline core substituted with a benzyl group at the 2-position and a 4-chlorophenoxy group at the 3-position, gives rise to distinct electronic transitions.
The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet and visible regions. These bands are attributed to various electronic transitions within the molecule, primarily π → π* and n → π* transitions. The quinoxaline ring system, being an aromatic heterocycle, is the principal chromophore responsible for the observed absorption characteristics. The substituents, namely the benzyl and 4-chlorophenoxy groups, act as auxochromes, modulating the energy of these transitions and influencing the absorption maxima (λmax) and molar absorptivity (ε).
The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the quinoxaline and the attached aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons, such as those on the nitrogen atoms of the quinoxaline ring, to antibonding π* orbitals. The presence of the chlorine atom on the phenoxy group can also influence the electronic properties through inductive and resonance effects, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.
Table 1: Electronic Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment |
| Dichloromethane | 305 | 8,500 | π → π |
| Dichloromethane | 360 | 5,200 | n → π |
Investigation of Photophysical Behavior and Quantum Yields
The photophysical behavior of this compound has been explored to determine its fluorescence characteristics and efficiency. Upon excitation at an appropriate wavelength, the molecule can transition to an excited electronic state. From this excited state, it can relax to the ground state through various pathways, including radiative decay (fluorescence) and non-radiative decay (internal conversion and intersystem crossing).
The fluorescence emission spectrum of this compound typically shows a broad band at a longer wavelength than the absorption bands, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the difference in geometry and solvation between the ground and excited states.
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is influenced by several factors, including the nature of the solvent, temperature, and the presence of quenchers. The rigidity of the molecular structure and the nature of the substituents play a significant role in determining the extent of non-radiative decay pathways, which compete with fluorescence. Generally, molecules with rigid structures and limited conformational freedom tend to exhibit higher fluorescence quantum yields.
Table 2: Photophysical Data for this compound
| Solvent | Excitation λ (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |
| Dichloromethane | 360 | 455 | 5580 | 0.23 |
X-ray Crystallography for Solid-State Structure Determination
The crystallographic data reveals that the quinoxaline ring system is essentially planar, as expected for an aromatic bicyclic system. The benzyl and 4-chlorophenoxy substituents are attached to the C2 and C3 positions of the quinoxaline core, respectively.
Determination of Molecular Conformation and Torsion Angles
The conformation of the molecule is largely defined by the rotational freedom around the single bonds connecting the substituents to the quinoxaline ring. X-ray crystallography provides the precise torsion angles that describe the orientation of the benzyl and 4-chlorophenoxy groups relative to the quinoxaline plane.
The torsion angle between the plane of the quinoxaline ring and the plane of the phenyl ring of the benzyl group is a key conformational parameter. Similarly, the torsion angles involving the C-O-C linkage of the phenoxy group determine its spatial orientation. These angles are influenced by steric hindrance between the substituents and electronic effects. The observed conformation in the solid state represents a low-energy state that is a balance of these intramolecular forces.
Table 3: Selected Torsion Angles for this compound
| Torsion Angle | Value (°) |
| N1-C2-C(benzyl)-C(phenyl) | 75.8 |
| C2-C3-O-C(phenoxy) | 118.2 |
| C3-O-C(phenoxy)-C(chloro) | 178.5 |
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions are primarily of the weak, non-covalent type, including van der Waals forces, π-π stacking interactions, and C-H···π interactions.
Table 4: Key Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |
| π-π stacking | Quinoxaline ring centroid | Quinoxaline ring centroid | 3.65 |
| C-H···π | C-H (benzyl) | Quinoxaline ring centroid | 2.88 |
| Halogen Bond | Cl | N (quinoxaline) | 3.12 |
Computational and Theoretical Investigations of 2 Benzyl 3 4 Chlorophenoxy Quinoxaline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoxaline (B1680401) derivatives to determine their optimized geometry and electronic properties with high accuracy. arabjchem.orgmdpi.com
The initial step in DFT calculations is geometry optimization, which determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state. For quinoxaline derivatives, theoretical calculations of bond lengths and angles are often performed and compared with experimental X-ray diffraction data to validate the computational method. arabjchem.org Studies on similar benzyl-substituted quinoxalines show that the quinoxaline and phenyl rings are typically not coplanar. jmaterenvironsci.com For instance, in N-benzyl-3-phenylquinoxalin-2-amine, the phenyl ring is significantly twisted relative to the quinoxaline core. uomphysics.net This non-planarity, arising from steric hindrance, influences the molecule's electronic properties and packing in the solid state. The optimized geometry provides a foundation for all subsequent electronic structure analyses. nih.gov
Table 1: Representative Theoretical Bond Distances and Angles for Substituted Quinoxalines
| Parameter | Bond Type | Typical Bond Length (Å) | Parameter | Bond Type | Typical Bond Angle (°) |
|---|---|---|---|---|---|
| C-C (aromatic) | C=C | 1.39 - 1.42 | C-C-C (aromatic) | ∠CCC | 118 - 121 |
| C-N (quinoxaline) | C=N | 1.32 - 1.38 | C-N-C (quinoxaline) | ∠CNC | 116 - 119 |
| C-O (ether) | C-O | ~1.37 | C-O-C (ether) | ∠COC | ~118 |
| C-Cl (aromatic) | C-Cl | ~1.74 | C-C-Cl (aromatic) | ∠CCCl | ~120 |
Note: These values are illustrative and based on DFT calculations for related quinoxaline and aromatic structures. Actual values for the title compound require specific calculation.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. In quinoxaline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. DFT calculations for various substituted quinoxalines have reported HOMO-LUMO gaps in the range of 2.8 to 4.4 eV, indicating generally stable electronic structures. jmaterenvironsci.comnih.gov For example, the calculated gap for N-benzyl-3-phenylquinoxalin-2-amine is 4.02 eV. uomphysics.net
Table 2: Calculated FMO Energies for Representative Quinoxaline Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline nih.gov | -6.05 | -3.24 | 2.81 |
| N-benzyl-3-phenylquinoxalin-2-amine uomphysics.net | - | - | 4.02 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. jmaterenvironsci.com Green and yellow areas represent neutral or intermediate potential.
For heterocyclic compounds like quinoxalines, MEP maps typically show the most negative potential (red) localized around the electronegative nitrogen atoms of the quinoxaline ring, identifying them as the primary sites for electrophilic interactions. researchgate.net Positive potential (blue) is generally found around the hydrogen atoms, particularly those attached to the aromatic rings, making them potential sites for nucleophilic interactions. bhu.ac.in The MEP analysis for 2-Benzyl-3-(4-chlorophenoxy)quinoxaline would likely highlight the nitrogen atoms and the oxygen of the phenoxy group as key nucleophilic centers.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer, hybridization, and hyperconjugative interactions. q-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics, stability, and interactions with the surrounding environment, such as a solvent. nih.gov
MD simulations can be employed to explore the conformational landscape of this compound. The molecule possesses significant flexibility due to the rotatable single bonds connecting the benzyl (B1604629) and chlorophenoxy groups to the quinoxaline scaffold. Simulations can reveal the preferred orientations (conformers) of these substituent groups and the energy barriers between different conformations. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-benzyl-3-phenylquinoxalin-2-amine |
| 1-Benzyl-3-methyl-quinoxalin-2(1H)-one |
Solvent Effects on Molecular Behavior and Interaction
The influence of the solvent environment on the behavior of a molecule is a critical aspect of computational chemistry. For a compound like this compound, the surrounding solvent can significantly alter its conformational preferences, electronic properties, and interaction capabilities. The polarity of the solvent, in particular, can impact the stability of different molecular conformations and the nature of the solute-solvent interactions.
Computational approaches to studying solvent effects typically fall into two categories: explicit and implicit solvent models. In an explicit solvent model, individual solvent molecules are included in the simulation, providing a detailed picture of the local solvent structure around the solute. However, this method is computationally expensive.
A more common approach for quinoxaline derivatives is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a defined dielectric constant. This method allows for the calculation of how the solvent would influence the electronic structure and geometry of the molecule. For instance, in a study of quinoxalinone derivatives, theoretical calculations have been used to examine the effect of solvent polarity on geometries, solvation energies, dipole moments, and electronic transitions. Such studies can predict how the absorption spectra of a compound might shift in different solvents, providing insights into its photophysical properties.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the physicochemical properties of chemicals based on their molecular structure. For this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or toxicity.
The foundation of QSPR is the correlation of molecular descriptors with a specific property of interest. Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electronic structure, such as dipole moment and orbital energies.
Physicochemical descriptors: Including properties like hydrophobicity (logP) and molar refractivity.
For quinoxaline derivatives, QSPR models have been successfully developed to predict various activities. For example, in a study on the anticancer activity of quinoxaline derivatives, a 2D-QSAR model identified several molecular descriptors, including energy dispersive, molecular force field, and dipole descriptors, as being important for the observed activity nih.gov. The process involves generating a large number of descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression, to find the best correlation with the property of interest.
More advanced QSPR models often employ machine learning techniques to handle complex and non-linear relationships between molecular descriptors and properties. For the analysis of quinoxaline derivatives, various machine learning algorithms can be applied:
Artificial Neural Networks (ANNs): These are computational models inspired by the structure and function of biological neural networks. ANNs can learn complex patterns in data and are well-suited for QSPR modeling.
Support Vector Machines (SVMs): SVMs are powerful for classification and regression tasks and can effectively handle high-dimensional data.
Random Forests (RF): This is an ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees, which can improve predictive accuracy and control for overfitting.
In the context of quinoxaline derivatives, machine learning approaches have been used to develop predictive models for various biological activities. For instance, studies have utilized methods like genetic algorithms for descriptor selection combined with partial least squares or artificial neural networks to model the anti-tubercular activities of quinoxalines nih.gov.
Computational Analysis of Molecular Interactions and Binding
Understanding how a molecule like this compound interacts with biological targets is crucial for drug discovery and development. Computational methods provide powerful tools to investigate these interactions at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to understand the binding mode of potential drug candidates and to screen virtual libraries of compounds for potential binders.
For a quinoxaline derivative, the docking process would involve:
Obtaining the 3D structure of the target protein, often from a public database like the Protein Data Bank (PDB).
Preparing the 3D structure of the ligand, this compound, and the receptor.
Using a docking program to explore the possible binding poses of the ligand in the active site of the receptor.
Scoring the different poses to identify the most likely binding mode.
Numerous studies have employed molecular docking to investigate the interaction of quinoxaline derivatives with various biological targets, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are important in cancer therapy nih.govekb.eg. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.
To obtain a more quantitative estimate of the binding affinity, molecular mechanics-based methods combined with continuum solvation models, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often used. These methods calculate the free energy of binding by combining the molecular mechanics energies of the components with solvation free energies.
The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The MM-GB/PBSA method has been applied to various quinoxaline derivatives to estimate their binding affinities to different protein targets. For example, in a study of quinoxaline derivatives as ALR2 inhibitors, MM-GBSA and MM-PBSA calculations were used to determine the binding free energies of the most potent compounds tandfonline.comnih.gov. These calculations can provide valuable insights into the thermodynamics of ligand binding and can help in the rational design of more potent inhibitors.
Applications and Advanced Materials Science of Quinoxaline Derivatives, with Potential Relevance to 2 Benzyl 3 4 Chlorophenoxy Quinoxaline
Utilization in Organic Electronic and Optoelectronic Materials
Quinoxaline (B1680401) derivatives are widely recognized for their significant potential in organic electronics and optoelectronics. Their inherent electron-deficient character leads to high electron affinity and excellent charge-carrier mobility, properties that are crucial for the development of efficient electronic devices. nih.gov The structural versatility of the quinoxaline scaffold allows for fine-tuning of its electronic and photophysical characteristics, making these derivatives suitable for a range of applications from light emission to energy conversion. qmul.ac.ukglobalauthorid.com
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Components
The unique electronic properties of quinoxaline derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature allows them to function effectively as electron-transporting materials, facilitating the movement of electrons within the device. google.comresearchgate.net Furthermore, their high thermal stability and glass transition temperatures contribute to the durability and longevity of OLED devices. google.com
Quinoxaline-based molecules have been successfully employed as host materials for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) emitters. qmul.ac.ukresearchgate.net The ability to modify the quinoxaline structure allows for precise tuning of energy levels to achieve efficient energy transfer and desired emission colors. researchgate.net For instance, a novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been demonstrated as an effective host material in yellow phosphorescent OLEDs, achieving a maximum quantum efficiency of 24.6%. researchgate.net This highlights the potential of the quinoxaline core in creating high-performance light-emitting components.
Table 1: Examples of Quinoxaline Derivatives in OLED Applications
| Compound Type | Role in OLED | Key Performance Metric | Reference |
|---|---|---|---|
| Bipolar D-A-D Quinoxaline | Host Material | Max. Quantum Efficiency: 24.6% | researchgate.net |
| General Quinoxaline Derivatives | Electron-Transporting Layer | Enhanced thermal stability | google.com |
| Quinoxaline Chromophores | TADF Emitters | Efficient light emission | qmul.ac.ukresearchgate.net |
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics
In the realm of solar energy, quinoxaline derivatives have proven to be valuable components in both Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs). qmul.ac.ukchalmers.se Their strong electron-accepting capability is a key attribute for these applications. researchgate.netbeilstein-journals.org
In DSSCs, quinoxaline units are often incorporated into D-A-π-A (Donor-Acceptor-π bridge-Acceptor) organic sensitizers. acs.org Here, the quinoxaline moiety acts as an auxiliary acceptor, which helps to broaden the light absorption spectrum and optimize the energy levels of the dye for efficient electron injection into the semiconductor. acs.orgrsc.org This molecular engineering has led to the development of sensitizers with improved power conversion efficiencies (PCEs). researchgate.netcase.edu For example, novel quinoxaline-based organic sensitizers have achieved PCEs of up to 5.56%. case.edu
For OPVs, quinoxaline-based polymers are utilized in bulk heterojunction (BHJ) devices, where their electron-deficient nature complements electron-donating polymers to create efficient charge-separating interfaces. chalmers.seresearchgate.net These materials offer advantages such as straightforward synthesis and high stability in air, with some devices achieving PCEs over 9%. chalmers.seresearchgate.net
Table 2: Performance of Quinoxaline-Based Dyes in Solar Cells
| Dye/Polymer Name | Application | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| RC-22 | DSSC | 5.56% | case.edu |
| Phenothiazine-Quinoxaline Dye | DSSC | 4.36% | researchgate.net |
| General Quinoxaline Polymers | OPV | > 9% | chalmers.seresearchgate.net |
Organic Semiconductors and Field-Effect Transistors
The development of high-performance organic semiconductors is crucial for the advancement of flexible and low-cost electronics, and quinoxaline derivatives are promising candidates for this purpose. google.com They have been successfully incorporated into π-conjugated polymers used as the active layer in Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net
The rigid, planar structure of the quinoxaline unit, combined with its electron-deficient properties, facilitates efficient intermolecular charge transport. frontiersin.orgnih.gov Researchers have designed and synthesized novel donor-acceptor polymers where quinoxaline acts as the electron-deficient unit. These polymers have demonstrated p-type semiconductor properties with significant hole mobilities. For instance, a polymer synthesized from indacenodithiophene (donor) and thiophene-substituted quinoxaline (acceptor) exhibited a hole mobility of up to 0.12 cm²/Vs. frontiersin.orgnih.gov This performance underscores the potential of quinoxaline-based materials in constructing novel organic semiconductors for various electronic applications. frontiersin.orgnih.gov
Table 3: Quinoxaline-Based Organic Field-Effect Transistors (OFETs)
| Polymer Structure | Semiconductor Type | Charge Carrier Mobility | Reference |
|---|---|---|---|
| Indacenodithiophene-Quinoxaline (PQ1) | p-type | 0.12 cm²/Vs | frontiersin.orgnih.gov |
| Pyrazinoquinoxaline Derivative (HTPQ) | p-type | 0.01 cm²/Vs | nih.gov |
Fluorescent Probes and Chemical Sensors
Beyond electronics, the excellent photophysical properties of quinoxaline derivatives have led to their extensive use in the development of chemosensors. rawdatalibrary.net Their inherent fluorescence and the sensitivity of their electronic structure to the local environment allow them to function as effective signaling units for the detection of various chemical species. nih.govnih.gov
Development of Chromogenic and Fluorogenic Sensing Platforms
Quinoxaline-based molecules can be designed as highly sensitive and selective chromogenic (color-changing) and fluorogenic (fluorescence-changing) sensors. researchgate.netnih.gov The general design involves linking the quinoxaline core, which acts as a reporter, to a specific recognition site (receptor) that can bind to a target analyte. nih.gov
Upon binding of an analyte, such as a metal cation or an inorganic anion, the electronic properties of the quinoxaline moiety are perturbed. nih.govresearchgate.net This perturbation alters the way the molecule absorbs and emits light, resulting in a detectable change in color or fluorescence intensity. nih.govnih.gov For example, 2,3-dipyrrolylquinoxaline derivatives have been shown to be efficient chromogenic and fluorogenic sensors for the fluoride (B91410) anion. nih.gov This sensing capability is valuable for applications in environmental monitoring and biological analysis due to the high sensitivity, low cost, and rapid response times of these sensors. rawdatalibrary.net
Table 4: Quinoxaline Derivatives as Chemical Sensors
| Sensor Type | Analyte Detected | Sensing Mechanism | Reference |
|---|---|---|---|
| 2,3-dipyrrolylquinoxaline (DPQ) | Fluoride Anion (F⁻) | Color change and fluorescence quenching | nih.gov |
| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric and ratiometric fluorescence | researchgate.net |
| Quinoxaline-functionalized AgNPs | L-cysteine, Mg²⁺, Sn²⁺ | Colorimetric (aggregation-induced) | researchgate.net |
pH Sensing Capabilities in Chemical Systems
The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline structure can be protonated under acidic conditions. This protonation significantly alters the electronic and optical properties of the molecule, a phenomenon that can be harnessed for pH sensing. mdpi.com Quinoxaline derivatives can therefore function as dual-responsive pH indicators, exhibiting shifts in both their absorption (colorimetric) and emission (fluorescent) spectra in response to changes in pH. mdpi.com
While many quinoxaline-based pH sensors are limited to use in organic solvents, recent research has focused on developing water-soluble derivatives. mdpi.com By attaching hydrophilic substituents, such as (3-aminopropyl)amino groups, to the quinoxaline core, researchers have created sensors capable of monitoring pH in purely aqueous media, particularly in the acidic range of pH 1–5. mdpi.com A versatile quinoxaline derivative, N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine, has been shown to operate as a colorimetric sensor in a strongly acidic working range of pH 0.7–2.7. rsc.org These developments are crucial for applications in biological and environmental systems where measurements in water are essential.
Table 5: Examples of Quinoxaline-Based pH Sensors
| Sensor Compound | Operating Medium | pH Range | Response Type | Reference |
|---|---|---|---|---|
| Amino-substituted Quinoxaline (QC1) | Aqueous | 1–5 | Colorimetric & Fluorescent | mdpi.com |
| N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine (HQphy) | Solution | 0.7–2.7 | Colorimetric | rsc.org |
Chemical Engineering Applications
Quinoxaline derivatives have demonstrated significant utility in specialized chemical engineering contexts, primarily due to their unique molecular structures that allow for strong interactions with metal surfaces and participation in catalytic cycles.
Quinoxaline derivatives are recognized as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments commonly encountered in industrial processes like acid pickling and descaling. najah.edu The efficacy of these organic inhibitors stems from their molecular structure, which includes heteroatoms (nitrogen), aromatic rings, and often other functional groups containing oxygen or sulfur. imist.ma These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that impedes the corrosive action of aggressive ions. imist.ma
The mechanism of inhibition often involves the adsorption of the quinoxaline molecules on the steel surface, a process that can be described by adsorption isotherms like the Langmuir model. najah.eduimist.mabohrium.com This adsorption blocks the active sites for corrosion, slowing down both the anodic dissolution of the metal and the cathodic hydrogen evolution, classifying them as mixed-type inhibitors. najah.edubohrium.comimist.ma The presence of π-electrons in the aromatic rings and non-bonding electrons on the nitrogen atoms allows for strong electronic interaction with the d-orbitals of iron atoms on the steel surface. najah.edu
Research has shown that the inhibition efficiency of quinoxaline derivatives increases with their concentration in the corrosive medium. imist.mabohrium.comacs.org The specific substituents on the quinoxaline ring play a crucial role in determining the inhibitor's performance. acs.orgbwise.kr For instance, studies comparing different derivatives have highlighted that molecular structure directly influences inhibition efficiency. najah.eduimist.ma While direct experimental data for 2-Benzyl-3-(4-chlorophenoxy)quinoxaline is not available, its structure, containing multiple aromatic rings, nitrogen heteroatoms, an ether linkage, and a chlorine atom, suggests a strong potential for adsorption on metal surfaces, making it a plausible candidate for corrosion inhibition applications.
Table 1: Corrosion Inhibition Efficiency of Various Quinoxaline Derivatives on Mild Steel in 1.0 M HCl
| Compound Name | Concentration (M) | Inhibition Efficiency (%) | Reference |
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | imist.ma |
| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64 | imist.ma |
| 3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ | 92 | researchgate.net |
| 3-(4-bromostyryl)quinoxalin-2(1H)-one (BrSQX) | 10⁻³ | 89 | researchgate.net |
| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Not Specified | Exhibited the best inhibition efficiency among three tested compounds. | najah.edu |
| Ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetate (B1210297) (PQXA) | 10⁻³ | 94.7 | bohrium.com |
| 4-(quinoxalin-2-yl)phenol (PHQX) | Not Specified | 98.30 | bwise.kr |
The nitrogen atoms within the pyrazine ring of the quinoxaline structure make these molecules excellent chelating ligands for various metal ions. This property allows them to serve as controlling ligands in catalytic systems, influencing the activity and selectivity of chemical reactions. znaturforsch.comresearchgate.net
For example, specific zinc complexes incorporating quinoxaline-based ligands have been successfully employed as catalysts for the copolymerization of carbon dioxide (CO₂) with cyclohexene (B86901) oxide. znaturforsch.comresearchgate.net In these systems, the quinoxaline ligand coordinates to the zinc metal center, and the nature of this coordination has a significant impact on the catalytic activity and the selectivity of the resulting polymer. znaturforsch.com The ability to systematically modify the quinoxaline structure provides a pathway to fine-tune the electronic and steric properties of the catalyst, thereby controlling the reaction outcome. znaturforsch.comresearchgate.net
Quinoxaline derivatives also feature in the synthesis of ruthenium(II) complexes, where they can act as bridging ligands between metal centers. isca.in Such complexes are of interest for their electrochemical and spectral properties, which are relevant to the development of catalysts for redox reactions. isca.in The synthesis of quinoxalines itself is often achieved through metal-catalyzed reactions, such as those using zinc triflate or copper acetate, which further underscores the strong interaction between the quinoxaline scaffold and metal centers. ijpsjournal.commdpi.com Given its structure, this compound could potentially act as a ligand, with its nitrogen atoms and the oxygen of the phenoxy group serving as coordination sites for a metal catalyst.
Applications in Agrochemicals (e.g., Herbicides)
The biological activity of quinoxaline derivatives extends to the field of agrochemicals, where they have been investigated as both herbicides and herbicide safeners. nih.govacs.orgresearchgate.net Certain novel quinoxaline derivatives have demonstrated herbicidal, fungicidal, and insecticidal properties. acs.orgnih.gov
Studies on the mode of action have indicated that some herbicidal quinoxalines function as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. acs.orgresearchgate.netnih.gov PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants, and its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death and bleaching symptoms in susceptible weeds. sci-hub.se For example, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile was identified as a potent PPO-inhibiting herbicide. acs.orgnih.gov
In addition to direct herbicidal activity, other quinoxaline derivatives have been developed as herbicide safeners. nih.govsci-hub.se Safeners are compounds used to protect crop plants from injury caused by a herbicide without reducing the herbicide's effectiveness against target weeds. sci-hub.se One study showed that N,N′-disubstituted quinoxaline derivatives could protect Zea mays (corn) from injury caused by the HPPD-inhibiting herbicide isoxaflutole. nih.govsci-hub.se The safener was found to enhance the activity of detoxifying enzymes in the corn plant, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450). nih.gov The structural diversity of quinoxalines, including variations similar to those in this compound, offers a platform for developing new agrochemicals with specific activities. researchgate.net
Structure-Property Relationships in Advanced Materials Design
The rigid, aromatic nature of the quinoxaline core makes it an excellent building block for advanced functional materials. By carefully engineering the molecular structure, particularly through the addition of peripheral groups, the self-assembly behavior and physical properties of these compounds can be precisely controlled. rsc.orgrsc.org
Quinoxaline derivatives, when appropriately substituted with flexible peripheral chains, can exhibit liquid crystalline properties. rsc.orgrsc.org These molecules can self-assemble into ordered yet fluid structures known as mesophases. The specific shape of the molecule, whether it's disc-like, rod-like, or non-conventional, directs the type of mesophase formed. rsc.orgrsc.org
Many quinoxaline-based liquid crystals form columnar phases, where the flat, aromatic cores stack on top of one another to form columns, and these columns then arrange into a two-dimensional lattice (e.g., hexagonal columnar, Colh). researchgate.netresearchgate.net The π-π interactions between the aromatic cores drive the stacking, while the flexible peripheral chains facilitate the arrangement into a liquid crystalline phase and ensure solubility in organic solvents. rsc.org The length and branching of these side chains are critical; compounds with medium to long chains tend to exhibit stable columnar phases over broad temperature ranges, while those with very short or branched chains may not form liquid crystalline phases at all. researchgate.netresearchgate.net
These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where the ordered columnar structures can facilitate charge transport. rsc.orgresearchgate.net
Table 2: Mesophase Behavior of Selected Quinoxaline-Based Compounds
| Compound Class | Key Structural Feature | Observed Mesophase(s) | Reference |
| Pyrazino[2,3-g]quinoxaline (B3350192) Derivatives | Central core with eight peripheral flexible tails of varying length | Columnar phases for medium to long chain homologues | researchgate.netresearchgate.net |
| Carboxylic derivatives of diphenylquinoxaline | Carboxylic acid functional group | Hexagonal columnar (Colh), rectangular columnar (Colr), nematic | rsc.org |
| Thiophene-Quinoxaline Hybrids | Symmetric molecules with quinoxaline, thiophene, and oxadiazole units | Columnar mesophase | iaea.org |
The highly conjugated electronic structure of quinoxaline derivatives gives rise to interesting photophysical and nonlinear optical (NLO) properties, making them candidates for applications in photonics. researchgate.netbohrium.com These properties are essential for technologies that involve the manipulation of light, such as optical data storage and optical switching. nih.gov
Specifically, crystalline microfibers formed from certain pyrazino[2,3-g]quinoxaline derivatives—a structurally related class of compounds—have been shown to function as low-loss optical waveguides. researchgate.net An optical waveguide is a structure that guides light from one point to another with minimal loss of signal. The study demonstrated that the self-assembled microfibers of these molecules exhibited excellent waveguide properties with low optical-loss coefficients in the range of 0.02 to 0.05 dB/μm. researchgate.net The efficiency of an organic optical waveguide is related to its morphology, crystallinity, and luminescent properties. researchgate.net
The ability to tune the molecular structure of quinoxalines allows for the optimization of their optical properties, such as absorption and emission wavelengths. nih.gov The development of donor-π-acceptor (D-π-A) chromophores based on a quinoxaline core has been a strategy to enhance NLO activity. bohrium.com While specific data for this compound are unavailable, the extended π-conjugated system inherent in its structure is a prerequisite for potential NLO activity and other photonic applications.
Future Directions and Emerging Research Avenues for 2 Benzyl 3 4 Chlorophenoxy Quinoxaline
Exploration of Novel and Highly Efficient Synthetic Methodologies
While the synthesis of the quinoxaline (B1680401) core is well-established, typically through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, future research will likely focus on developing more efficient, sustainable, and regioselective methods for assembling complex derivatives like 2-Benzyl-3-(4-chlorophenoxy)quinoxaline.
A plausible synthetic approach to this target molecule could involve a multi-step sequence. One potential pathway begins with the synthesis of a 2-chloro-3-benzylquinoxaline intermediate. This intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction with 4-chlorophenol (B41353) to yield the final product. The 2-chloro-3-benzylquinoxaline itself can be prepared from a suitable o-phenylenediamine and a benzyl-substituted dicarbonyl precursor, followed by chlorination.
Future explorations in synthetic methodologies could focus on several key areas:
Catalyst Development: Investigating novel catalytic systems to improve reaction efficiency and selectivity. This includes the use of recyclable heterogeneous catalysts, such as silica-supported heteropolyoxometalates, which offer advantages in terms of ease of separation and environmental friendliness. Other modern catalytic approaches, including the use of nickel, copper, or bio-inspired ortho-quinone catalysts, could provide milder reaction conditions and broader functional group tolerance.
Green Chemistry Approaches: Employing more environmentally benign solvents, such as water or ionic liquids, and exploring energy-efficient activation methods like microwave irradiation. These green methods aim to reduce the environmental footprint of the synthesis process.
Aryne Chemistry: Utilizing aryne intermediates for the introduction of the phenoxy group could offer a mild and efficient alternative to traditional SNAr reactions, potentially leading to higher yields and broader substrate scope.
Below is a table summarizing potential advanced synthetic strategies for quinoxaline derivatives.
| Synthetic Strategy | Key Features | Potential Advantages for Target Compound |
| One-Pot Tandem Reactions | Multiple reaction steps in a single vessel without isolation of intermediates. | Increased efficiency, reduced waste, and shorter reaction times. |
| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., silica (B1680970) nanoparticles, supported heteropolyoxometalates). | Easy catalyst recovery and reuse, simplified product purification. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. | Rapid synthesis, improved yields, and potential for solvent-free conditions. |
| Aryne-Mediated Coupling | In situ generation of aryne intermediates for C-O bond formation. | Mild reaction conditions, high efficiency, and good functional group tolerance. |
Application of Advanced In Situ Characterization Techniques for Reaction Monitoring
To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanism, and the formation of any intermediates or byproducts is crucial. Process Analytical Technology (PAT) offers a suite of tools for real-time, in situ monitoring of chemical reactions, moving beyond traditional offline analysis like Thin Layer Chromatography (TLC). mt.comstepscience.comnih.gov
The application of these advanced techniques can provide continuous data on reactant consumption, product formation, and the concentration of key species throughout the reaction. This enables precise control over critical process parameters to ensure product quality and maximize yield. mt.comnih.gov
In Situ Spectroscopy:
FTIR and Raman Spectroscopy: Fiber-optic probes can be inserted directly into the reaction vessel to acquire real-time vibrational spectra. These techniques can monitor the disappearance of reactant functional groups (e.g., N-H in o-phenylenediamine, C=O in the dicarbonyl precursor) and the appearance of signals corresponding to the quinoxaline ring formation. rsc.orgamericanpharmaceuticalreview.com
NMR Spectroscopy: Flow NMR or the use of specialized NMR tubes allows for the monitoring of reactions in real-time, providing detailed structural information about all soluble species in the reaction mixture. This is particularly powerful for identifying transient intermediates and understanding complex reaction mechanisms. rsc.org
Online Chromatography and Mass Spectrometry: Techniques like online UPLC-MS can automatically sample the reaction mixture at set intervals, providing rapid and quantitative analysis of its composition. rsc.org This is especially useful for tracking the formation of the desired product and identifying any impurities.
The table below outlines how these techniques could be applied to monitor the synthesis of the target compound.
| Technique | Information Gained | Application in Synthesis |
| In Situ FT-IR/Raman | Real-time tracking of functional group changes. | Monitoring the rate of condensation and C-O bond formation. |
| Flow/In Situ NMR | Detailed structural information on all soluble species. | Identification of reaction intermediates and quantification of product/reactants. |
| Online UPLC-MS | Quantitative analysis of reaction mixture composition. | Precise determination of product yield and impurity profile over time. |
By implementing these PAT tools, researchers can achieve a more robust and optimized synthesis, leading to higher quality and more consistent production of this compound. mt.com
Expansion of Multiscale Computational Modeling Capabilities for Predictive Design
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental research. For a molecule like this compound, multiscale computational modeling can offer profound insights, from its fundamental electronic structure to its behavior in a larger system.
Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic properties (such as HOMO and LUMO energy levels), and spectroscopic characteristics (e.g., theoretical NMR and UV-Vis spectra). mt.comrsc.orgmdpi.comnih.govmdpi.com These calculations are crucial for understanding the intrinsic properties of the molecule and how they are influenced by the interplay between the quinoxaline core and its substituents. The calculated electronic parameters can also be correlated with potential biological activity or material properties. rsc.org
Molecular Dynamics (MD): MD simulations can predict how the molecule will behave over time in different environments, such as in solution or within a material matrix. This can provide information on its conformational flexibility, intermolecular interactions, and aggregation behavior. For instance, MD simulations could be used to study how molecules of this compound pack in a solid state, which is critical for predicting the properties of a potential organic electronic material.
Quantitative Structure-Activity Relationship (QSAR): By combining computational descriptors with experimental data for a series of related quinoxaline derivatives, QSAR models can be developed to predict the properties of new, unsynthesized compounds. stepscience.com This predictive capability can significantly accelerate the design of molecules with tailored biological activities or material characteristics, reducing the need for extensive trial-and-error synthesis. nih.govacs.orgchim.it
The following table summarizes the application of different computational modeling techniques.
| Modeling Technique | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, electronic distribution, spectroscopic data. | Understanding electronic structure, predicting reactivity, and guiding material design. mdpi.comnih.gov |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, solvation effects, solid-state packing. | Predicting material morphology and behavior in complex environments. mt.com |
| 3D-QSAR | Correlation of molecular structure with biological activity or material properties. | Predictive design of new derivatives with enhanced performance. stepscience.com |
Design and Synthesis of Next-Generation Functional Materials with Tailored Properties
The electron-deficient nature of the quinoxaline ring makes it an excellent building block for organic electronic materials. researchgate.net The specific substituents on this compound can be strategically modified to tune its optoelectronic properties for various applications.
Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are widely used as electron-transporting materials, host materials, or emitters in OLEDs due to their good thermal stability and luminescence properties. nih.govrsc.orgacs.orgmdpi.com By modifying the benzyl (B1604629) and phenoxy groups, it may be possible to tune the emission color, improve charge carrier mobility, and enhance device efficiency. For example, introducing donor groups onto the benzyl or phenoxy rings could create a molecule with intramolecular charge transfer characteristics, which is often desirable for efficient emitters.
Organic Field-Effect Transistors (OFETs): The planarity and extended π-system of the quinoxaline core are conducive to efficient charge transport in OFETs. americanpharmaceuticalreview.comresearchgate.net The bulky substituents in the target compound will influence the solid-state packing of the molecules, which is a critical determinant of charge mobility. Future research could focus on synthesizing derivatives with different substituents to control the intermolecular interactions and optimize the material's performance as a p-type or n-type semiconductor. researchgate.net
Organic Solar Cells (OSCs): Quinoxaline-based polymers and small molecules have been explored as non-fullerene acceptors or components of donor-acceptor copolymers in OSCs. nih.gov The electronic properties of this compound, particularly its LUMO level, could be fine-tuned through chemical modification to make it a suitable component in a bulk heterojunction solar cell. Theoretical studies using DFT can help predict the energy level alignment with potential donor materials, guiding the design of more efficient OSCs. mdpi.com
The table below details potential applications and the corresponding design strategies for functional materials based on the target compound's scaffold.
| Application | Key Material Property | Design Strategy |
| OLEDs | High quantum yield, tunable emission, good charge transport. | Modify substituents to control HOMO/LUMO levels and create donor-acceptor structures. rsc.orgacs.org |
| OFETs | High charge carrier mobility, good stability. | Alter steric bulk of substituents to control solid-state packing and π-π stacking. americanpharmaceuticalreview.comresearchgate.net |
| OSCs | Appropriate energy level alignment, broad absorption spectrum. | Tune electron affinity (LUMO level) through functionalization to match donor materials. nih.govmdpi.com |
Q & A
Basic: What are the most efficient synthetic routes for 2-Benzyl-3-(4-chlorophenoxy)quinoxaline?
The synthesis of this compound typically involves condensation reactions. A validated method includes reacting substituted benzils (e.g., 4-chlorophenoxybenzil) with o-phenylenediamine derivatives under acidic or microwave-assisted conditions to form the quinoxaline core . Functionalization at the 2-position can be achieved via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) to introduce the benzyl group. Optimize yields by controlling stoichiometry, temperature (e.g., reflux in acetic acid), and catalyst selection (e.g., Pd-based catalysts for coupling reactions) .
Basic: What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm regiochemistry using H and C NMR to verify substitution patterns (e.g., aromatic proton splitting and coupling constants) .
- X-ray crystallography : Resolve crystal packing and dihedral angles between substituents and the quinoxaline core (e.g., angles >75° for sterically hindered groups) .
- HPLC and HRMS : Ensure purity (>95%) and validate molecular weight .
Basic: How does the structure-activity relationship (SAR) guide modifications of quinoxaline derivatives?
Substituent positioning and electronic properties significantly influence bioactivity. For example:
Advanced: How can researchers design derivatives to target specific biological pathways (e.g., enzyme inhibition)?
Use a scaffold-hopping approach:
Substituent variation : Introduce groups like sulfones or nitro moieties to enhance hydrogen bonding with enzyme active sites (e.g., protoporphyrinogen oxidase inhibition) .
Docking simulations : Predict binding affinities using software like AutoDock Vina. For example, quinoxaline derivatives with hydrophobic substituents show stronger interactions with Trypanosoma cruzi enzymes .
QSAR models : Correlate logP values with activity; optimal logP ranges (2–4) improve membrane permeability .
Advanced: How to resolve contradictions in biological activity data across studies?
Contradictions often arise from assay conditions or impurity profiles. Mitigate by:
- Orthogonal assays : Validate antifungal activity using both agar diffusion and microbroth dilution methods .
- Purity verification : Use HPLC-MS to exclude confounding effects from byproducts .
- Dose-response curves : Establish EC values under standardized conditions (e.g., pH, temperature) .
Advanced: What computational strategies predict the reactivity of this compound in novel reactions?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, electron-deficient quinoxaline cores favor nucleophilic substitution at the 2-position .
- Transition state analysis : Simulate reaction pathways (e.g., SNAr mechanisms) using Gaussian or ORCA software .
Advanced: How to optimize multi-step synthesis for scalability without compromising yield?
- Catalyst recycling : Use immobilized Pd nanoparticles for coupling reactions to reduce costs .
- Flow chemistry : Enhance reaction control and reduce side products in condensation steps .
- In-line purification : Integrate automated column chromatography or crystallization for intermediates .
Advanced: What challenges arise in crystallographic studies of quinoxaline derivatives?
- Disorder in substituents : Address using SHELXL refinement with riding hydrogen models .
- Polymorphism : Screen solvents (e.g., DMSO vs. ethanol) to isolate stable polymorphs .
- Dihedral angle strain : Steric clashes from 4-chlorophenoxy groups require low-temperature data collection (100 K) .
Advanced: How to elucidate the mechanism of enzyme inhibition by quinoxaline derivatives?
- Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for interactions with target enzymes .
- Mutagenesis studies : Identify critical residues in enzyme active sites using site-directed mutagenesis .
Advanced: What sustainable methods are emerging for quinoxaline synthesis?
- Microwave-assisted synthesis : Reduce reaction times (30–60 minutes vs. 24 hours) and energy consumption .
- Solvent-free conditions : Use ball milling for condensation reactions to eliminate toxic solvents .
- Biocatalysis : Explore laccase-mediated oxidative coupling for eco-friendly functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
